molecular formula C20H28O3Si B13978073 4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1,2-butanediol

4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1,2-butanediol

Cat. No.: B13978073
M. Wt: 344.5 g/mol
InChI Key: HOTHUPHQAFZSMY-UHFFFAOYSA-N
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Description

4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1,2-butanediol is a chemical compound known for its unique structural properties and applications in various fields of scientific research. This compound features a silyl ether group, which is often used in organic synthesis to protect hydroxyl groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1,2-butanediol typically involves the protection of 1,2-butanediol with a silylating agent such as tert-butyldiphenylsilyl chloride. The reaction is carried out in the presence of a base like imidazole or pyridine to facilitate the formation of the silyl ether bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The silylation reaction is optimized for large-scale production by adjusting parameters such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

Types of Reactions

4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1,2-butanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various alcohols .

Scientific Research Applications

4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1,2-butanediol is utilized in several scientific research areas:

    Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at hydroxyl sites.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Involved in the development of drug delivery systems and prodrugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1,2-butanediol primarily involves its role as a protecting group. The silyl ether bond is stable under various reaction conditions, allowing for selective reactions at other functional groups. The compound can be deprotected under mild conditions, such as treatment with fluoride ions, to regenerate the free hydroxyl groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1,2-butanediol is unique due to its specific combination of a silyl ether group with a butanediol backbone, providing distinct reactivity and stability compared to other similar compounds .

Properties

Molecular Formula

C20H28O3Si

Molecular Weight

344.5 g/mol

IUPAC Name

4-[tert-butyl(diphenyl)silyl]oxybutane-1,2-diol

InChI

InChI=1S/C20H28O3Si/c1-20(2,3)24(18-10-6-4-7-11-18,19-12-8-5-9-13-19)23-15-14-17(22)16-21/h4-13,17,21-22H,14-16H2,1-3H3

InChI Key

HOTHUPHQAFZSMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC(CO)O

Origin of Product

United States

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